1-[3-(Dimethoxymethylsilyl)propyl]-piperazine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 232.4 g/mol. This compound features a piperazine ring, which is a six-membered heterocyclic amine, substituted with a dimethoxymethylsilyl group. The presence of this silyl group enhances the compound's reactivity and stability, making it valuable in various scientific and industrial applications.
The compound is classified as an organosilicon compound due to the presence of silicon within its structure. It can be sourced from commercial chemical suppliers, and its synthesis typically involves reactions with silane reagents. It is utilized in fields such as organic synthesis, materials science, and biochemistry.
The synthesis of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine generally involves the reaction of piperazine with silane reagents. A common method includes:
The molecular structure of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine can be represented using various chemical notation systems:
InChI=1S/C10H22N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9H2,1-2H3
DKCFAONVOOBSTJ-UHFFFAOYSA-N
COC(OC)[Si]CCCN1CCNCC1
This structure reveals the arrangement of atoms within the molecule, highlighting the functional groups that contribute to its chemical properties .
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium hydroxide or potassium carbonate for substitution reactions, while water or aqueous solutions are used for hydrolysis. The major products formed from these reactions are typically substituted piperazine derivatives or silanols .
The mechanism of action for 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine primarily involves its ability to form stable bonds with various substrates. The hydrolysis of the dimethoxymethylsilyl group generates silanols, which can react with other functional groups to form stable siloxane bonds. This property allows the compound to act as a coupling agent in various applications, enhancing adhesion between different materials .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.4 g/mol |
Boiling Point | Not specified |
Density | Not specified |
The physical state and specific density values may vary based on purity and environmental conditions .
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine has diverse applications across several scientific fields:
This versatility makes it an essential compound in both academic research and industrial applications .
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2